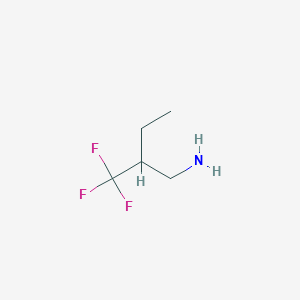
2-(Aminomethyl)-1,1,1-trifluorobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)-1,1,1-trifluorobutane is an organic compound characterized by the presence of an aminomethyl group attached to a trifluorobutane backbone This compound is of interest due to its unique chemical properties, which include the presence of both an amine group and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1,1,1-trifluorobutane typically involves the reaction of 1,1,1-trifluorobutane with formaldehyde and ammonia.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can enhance the efficiency of the reductive amination process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)-1,1,1-trifluorobutane undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, secondary and tertiary amines, and various substituted trifluorobutane derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)-1,1,1-trifluorobutane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)-1,1,1-trifluorobutane involves its interaction with various molecular targets, including enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The trifluoromethyl groups can enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic pockets in proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Aminomethyl)pyridine
- 2-(Aminomethyl)oxazoline
- 2-(Aminomethyl)furan
Uniqueness
2-(Aminomethyl)-1,1,1-trifluorobutane is unique due to the presence of trifluoromethyl groups, which impart distinct chemical properties such as increased stability and lipophilicity compared to other similar compounds. This makes it particularly valuable in applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C5H10F3N |
|---|---|
Molekulargewicht |
141.13 g/mol |
IUPAC-Name |
2-(trifluoromethyl)butan-1-amine |
InChI |
InChI=1S/C5H10F3N/c1-2-4(3-9)5(6,7)8/h4H,2-3,9H2,1H3 |
InChI-Schlüssel |
DEOOXUPGJFOQEF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CN)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


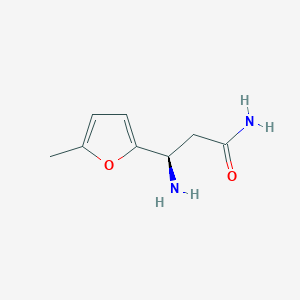

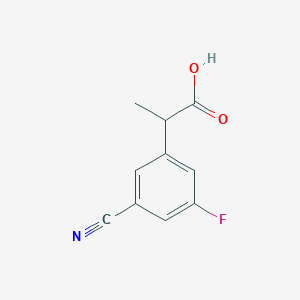
amine](/img/structure/B13305321.png)
![1-Oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13305330.png)

![3-Bromo-4-[(4-bromophenyl)methoxy]oxolane](/img/structure/B13305339.png)
![tert-Butyl N-[2-(methylsulfamoyl)furan-3-yl]carbamate](/img/structure/B13305344.png)
![6-Methylspiro[4.5]decan-8-one](/img/structure/B13305354.png)
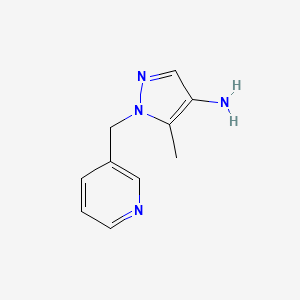
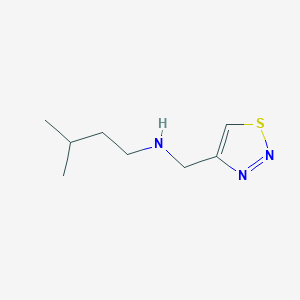
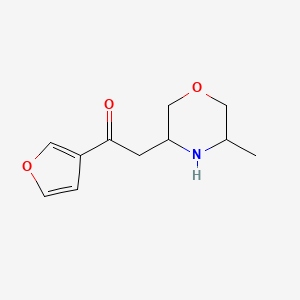

![[3-(2-Chlorophenyl)oxiran-2-yl]methanol](/img/structure/B13305370.png)
